molecular formula C15H15NO3 B1592313 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 861841-90-9

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No.: B1592313
CAS No.: 861841-90-9
M. Wt: 257.28 g/mol
InChI Key: VHNDAASEYRABBJ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.

    Amination: The introduction of the amino group can be achieved through nitration followed by reduction. The phenol is first nitrated using a nitrating agent like nitric acid, and the nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanol.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

    1-(3-Amino-4-hydroxyphenyl)ethanone: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    1-(3-Amino-5-methoxy-2-hydroxyphenyl)ethanone: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biological targets.

Uniqueness: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and ability to cross biological membranes

Properties

IUPAC Name

1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAASEYRABBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610518
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861841-90-9
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

69.5 g (242 mmol) 1-(5-benzyloxy-2-hydroxy-3-nitrophenyl)-ethanone are dissolved in 1.4 L methanol and hydrogenated in the presence of 14 g rhodium on charcoal (10%) as catalyst at 3 bar and ambient temperature. Then the catalyst is filtered off and the filtrate is evaporated down. The residue is reacted further without additional purification. Yield: 60.0 g (96%), Rf value=0.45 (dichloromethane on silica gel).
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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